N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological properties.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
These compounds have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they induce significant changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring One common approach is the cyclization of thiophene-2-carboxylic acid with appropriate reagents to form the cyclopropyl derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, thiophene derivatives have shown potential in various applications, including antimicrobial, antiviral, and anticancer activities. N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide may be explored for its biological activity in these areas.
Medicine: In medicine, this compound could be investigated for its therapeutic potential. Its structural similarity to other biologically active thiophene derivatives suggests it may have pharmacological properties worth exploring.
Industry: In industry, thiophene derivatives are used in the production of dyes, pesticides, and other chemicals. This compound could be utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid
Cyclopropylmethanol
Various thiophene derivatives
Uniqueness: N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide stands out due to its unique combination of the thiophene ring and cyclopropyl group. This structural feature may confer distinct biological and chemical properties compared to other thiophene derivatives.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-12(10-3-1-7-16-10)14-9-13(5-6-13)11-4-2-8-17-11/h1-4,7-8H,5-6,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOHHRTNOPGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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